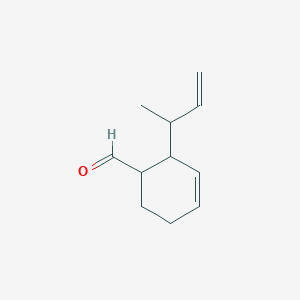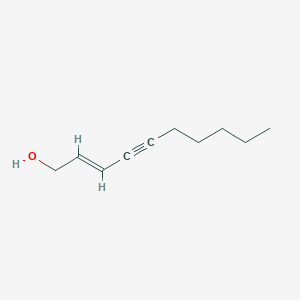
(E)-2-Decen-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Decen-4-yn-1-ol, also known as geranylacetylene, is a natural compound found in various plants and fruits such as strawberries, raspberries, and grapes. It is a colorless liquid with a floral scent and is commonly used in the fragrance and flavor industry. However, recent scientific research has revealed its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of (E)-2-Decen-4-yn-1-ol involves the inhibition of various enzymes and pathways involved in the growth and survival of pathogens and cancer cells. It also acts as a scavenger of free radicals, reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. It also affects the levels of various neurotransmitters such as dopamine and serotonin, which play a crucial role in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-2-Decen-4-yn-1-ol in lab experiments include its low toxicity and high potency against various pathogens and cancer cells. However, its low solubility in water and high reactivity with oxygen and light can pose challenges in its storage and handling.
Orientations Futures
The potential applications of (E)-2-Decen-4-yn-1-ol in various fields are vast and promising. Future research should focus on the development of novel synthesis methods to improve its yield and purity. It should also investigate its potential applications in agriculture, material science, and drug delivery systems. Additionally, more studies are needed to understand its mechanism of action and potential side effects to ensure its safe and effective use in clinical settings.
In conclusion, this compound is a natural compound with vast potential applications in various fields. Its unique properties and mechanism of action make it a promising candidate for the development of novel drugs and materials. Further research is needed to fully understand its potential and ensure its safe and effective use.
Méthodes De Synthèse
(E)-2-Decen-4-yn-1-ol can be synthesized through various methods such as the Wittig reaction, Sonogashira coupling, and palladium-catalyzed coupling reactions. The most common method involves the reaction of geranyl chloride with acetylene in the presence of a strong base such as potassium hydroxide.
Applications De Recherche Scientifique
(E)-2-Decen-4-yn-1-ol has been extensively studied for its potential medicinal properties. It has been found to exhibit antimicrobial, antifungal, and antiviral activity against various pathogens. It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease.
Propriétés
Numéro CAS |
16195-87-2 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(E)-dec-2-en-4-yn-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-5,10H2,1H3/b9-8+ |
Clé InChI |
OSEIVOVZCSBRQO-CMDGGOBGSA-N |
SMILES isomérique |
CCCCCC#C/C=C/CO |
SMILES |
CCCCCC#CC=CCO |
SMILES canonique |
CCCCCC#CC=CCO |
Autres numéros CAS |
16195-87-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



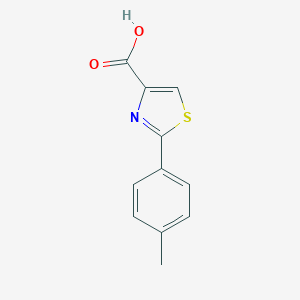
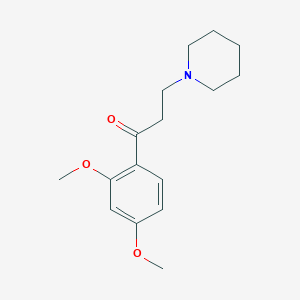
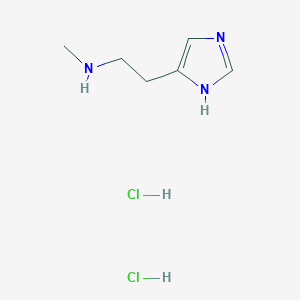
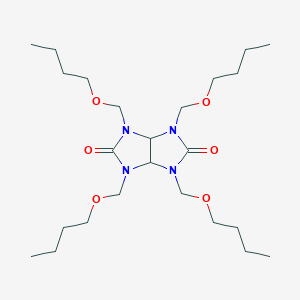
![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B98207.png)
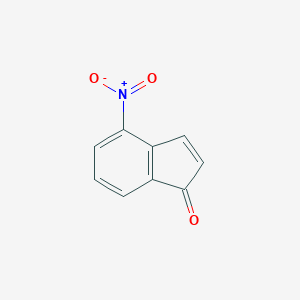
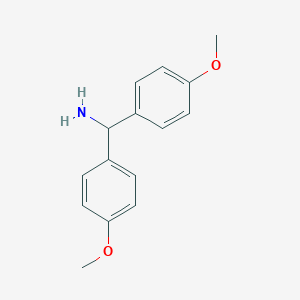
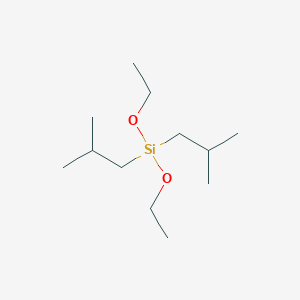
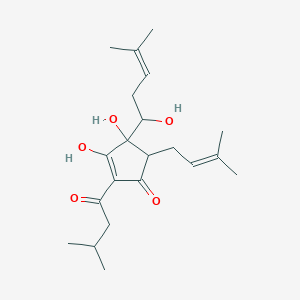
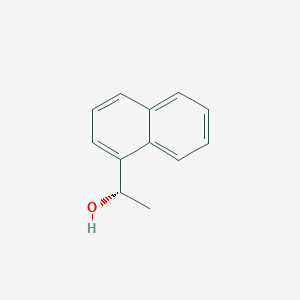
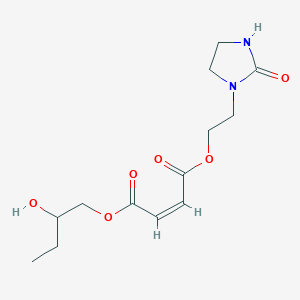
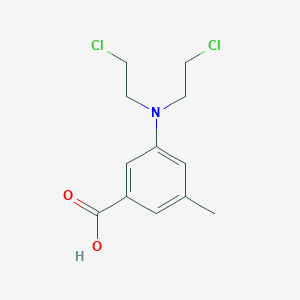
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
